beta-Alanyl-histidine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Beta-Alanyl-histidine can be synthesized through the direct coupling of unprotected beta-alanine with L-histidine mediated by an enzyme . This enzymatic synthesis is a promising method due to its high selectivity and environmentally friendly nature. The reaction conditions typically involve the presence of divalent metal ions, such as manganese chloride, which significantly enhance the enzyme’s activity .
Industrial Production Methods: In industrial settings, this compound is produced using a bioprocess that integrates enzymatic synthesis with membrane separation . This method involves the use of recombinant dipeptidase enzymes expressed in Escherichia coli. The process is optimized to achieve high yields and purity of this compound, making it economically attractive and environmentally benign .
Chemical Reactions Analysis
Types of Reactions: Beta-Alanyl-histidine undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound to enhance its stability and bioavailability.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and protecting groups for the amino and carboxyl groups . The reaction conditions often involve controlled pH, temperature, and the presence of specific catalysts to ensure the desired transformation .
Major Products Formed: The major products formed from the reactions of this compound include its derivatives, such as methylated carnosine (anserine) and acetylated histidine . These derivatives are studied for their enhanced pharmacokinetic profiles and therapeutic potential .
Scientific Research Applications
Beta-Alanyl-histidine has a wide range of scientific research applications due to its multifunctional properties . In chemistry, it is used as a model compound for studying peptide synthesis and degradation . In biology, it is investigated for its role in cellular metabolism and protection against oxidative stress . In medicine, this compound is explored for its potential therapeutic effects in neurodegenerative diseases, diabetes, and cardiovascular disorders . Additionally, it is used in the food and cosmetic industries for its antioxidant properties .
Mechanism of Action
The mechanism of action of beta-Alanyl-histidine involves its ability to detoxify reactive oxygen and nitrogen species, down-regulate the production of pro-inflammatory mediators, and inhibit aberrant protein formation . It also modulates the activity of immune cells, such as macrophages and microglia, contributing to its anti-inflammatory effects . The molecular targets of this compound include various enzymes and signaling pathways involved in oxidative stress and inflammation .
Comparison with Similar Compounds
Beta-Alanyl-histidine is unique compared to other similar compounds due to its multifunctional properties and high concentration in muscle and brain tissues . Similar compounds include anserine (beta-alanyl-3-methyl-L-histidine) and acetyl-histidine . While these compounds share some properties with this compound, such as antioxidant activity, they differ in their stability, bioavailability, and specific biological effects .
Biological Activity
Beta-alanyl-histidine, commonly known as carnosine, is a dipeptide composed of the amino acids beta-alanine and L-histidine. It is primarily found in skeletal muscle and brain tissues, where it plays significant roles in various biological processes. This article explores the biological activity of this compound, focusing on its antioxidant properties, effects on muscle performance, neuroprotective benefits, and implications in health and disease.
1. Antioxidant Properties
Carnosine has been recognized for its antioxidant capabilities , which are vital for protecting cells from oxidative stress. Studies have shown that carnosine can scavenge free radicals and inhibit lipid peroxidation, thereby preserving cellular integrity.
Table 1: Antioxidant Activity of Carnosine
2. Effects on Muscle Performance
Carnosine is known to enhance muscle performance by acting as a pH buffer during high-intensity exercise. Its supplementation has been linked to increased muscle carnosine levels, which can improve exercise capacity and recovery.
Case Study: Beta-Alanine Supplementation
In a study involving 30 athletes, participants were divided into three groups receiving either beta-alanine, L-histidine, or both for 23 days. Results indicated that:
- Beta-Alanine Group : Significant increase in muscle carnosine levels.
- Combined Group : Enhanced carnosine synthesis compared to beta-alanine alone.
- L-Histidine Group : No significant change in carnosine levels.
This suggests that while beta-alanine is crucial for carnosine synthesis, L-histidine may support its availability during supplementation .
3. Neuroprotective Benefits
Carnosine exhibits neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's. Research indicates that carnosine can suppress neuroinflammatory responses and protect neuronal cells from damage.
Findings from Alzheimer's Disease Models
In studies involving Alzheimer’s disease (AD) model mice:
- Carnosine Treatment : Reduced glial activation and inflammatory markers (e.g., IL-1β) in the hippocampus.
- Neurovascular Unit Protection : Improved function and structure of neurovascular units, indicating potential therapeutic benefits for cognitive function .
4. Implications in Health and Disease
The biological activity of this compound extends beyond muscle performance and neuroprotection. Its role as an anti-glycation agent suggests potential benefits in metabolic disorders and aging-related conditions.
Table 2: Health Benefits Associated with Carnosine
Condition | Mechanism of Action | Evidence Level |
---|---|---|
Aging | Reduces oxidative stress | Moderate |
Diabetes | Inhibits glycation | Emerging |
Muscle Fatigue | Buffers lactic acid | Strong |
Neurodegenerative Diseases | Protects neurons from inflammation | Strong |
Properties
IUPAC Name |
(2S)-2-(3-aminopropanoylamino)-3-(4H-imidazol-4-yl)propanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O3/c10-2-1-8(14)13-7(9(15)16)3-6-4-11-5-12-6/h4-7H,1-3,10H2,(H,13,14)(H,15,16)/t6?,7-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPRWJQIYUVKYCW-MLWJPKLSSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC=NC1CC(C(=O)O)NC(=O)CCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC=NC1C[C@@H](C(=O)O)NC(=O)CCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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